Product packaging for 3-Chloro-5-iodobenzo[d]isoxazole(Cat. No.:)

3-Chloro-5-iodobenzo[d]isoxazole

Cat. No.: B13655268
M. Wt: 279.46 g/mol
InChI Key: OQJCZUXREIDQFI-UHFFFAOYSA-N
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Description

3-Chloro-5-iodobenzo[d]isoxazole is a chemical compound with the CAS Registry Number 16263-56-2. It has a molecular formula of C7H3ClINO and a molecular weight of 279.46 g/mol . This compound belongs to the benzisoxazole class of heterocyclic compounds, which are five-membered rings containing adjacent oxygen and nitrogen atoms . Benzo[d]isoxazole derivatives are scaffolds of significant interest in medicinal chemistry research due to their diverse biological activities. They are frequently investigated as key structural motifs in the development of novel pharmacologically active compounds . Recent scientific literature highlights that derivatives of the isomeric 2,1-benzisoxazole (anthranil) have been synthesized and evaluated as inhibitors of the monoamine oxidase (MAO) enzymes, specifically demonstrating potent and selective inhibition of the MAO-B isoform . MAO enzymes are important targets in neuropharmacology, and their inhibitors have research applications in studying neurodegenerative conditions . As a building block, this compound offers reactive sites for further functionalization, making it a valuable intermediate for constructing more complex molecules for various research applications in chemistry and drug discovery. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H3ClINO B13655268 3-Chloro-5-iodobenzo[d]isoxazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H3ClINO

Molecular Weight

279.46 g/mol

IUPAC Name

3-chloro-5-iodo-1,2-benzoxazole

InChI

InChI=1S/C7H3ClINO/c8-7-5-3-4(9)1-2-6(5)11-10-7/h1-3H

InChI Key

OQJCZUXREIDQFI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1I)C(=NO2)Cl

Origin of Product

United States

Chemical Reactivity and Transformations of 3 Chloro 5 Iodobenzo D Isoxazole

Functionalization of the Halogen Atoms

The presence of both a chloro and an iodo group on the benzene (B151609) ring of the benzo[d]isoxazole core allows for a range of selective functionalization reactions. Palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions are the most prominent methods employed for this purpose.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. In the context of 3-Chloro-5-iodobenzo[d]isoxazole, the significant difference in reactivity between aryl iodides and aryl chlorides is the cornerstone of selective functionalization. The C-I bond is considerably more susceptible to oxidative addition to a Pd(0) catalyst than the more robust C-Cl bond. This reactivity hierarchy (I > Br > Cl > OTf) allows for selective coupling at the C-5 position while leaving the C-3 chloro substituent intact for potential subsequent transformations. libretexts.org

The Suzuki-Miyaura coupling, which joins an organoboron species with an organic halide, is a widely used reaction in organic synthesis due to its mild conditions and high functional group tolerance. libretexts.org For this compound, this reaction is anticipated to proceed with high regioselectivity at the C-5 position.

Studies on similarly dihalogenated heterocyclic systems confirm this predicted selectivity. For instance, the cross-coupling of 3-bromo-4-chloro-1,2,5-thiadiazole (B8639101) demonstrates that the more reactive halogen (bromo) is selectively substituted. researchgate.net Applying this principle, the reaction of this compound with a boronic acid or its ester under standard Suzuki-Miyaura conditions (a Pd catalyst such as Pd(PPh₃)₄ and a base) would yield the 5-aryl-3-chlorobenzo[d]isoxazole derivative.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling on a Model Haloisoxazole Substrate This table is based on analogous reactions with related heterocyclic compounds.

EntryHalide SubstrateBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)ProductYield (%)Ref
14-Iodoisoxazole derivativePhenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃Toluene/EtOH/H₂O804-Phenylisoxazole derivative>90 nih.gov
25-Halo-1,2,3-triazoleArylboronic acidPd-NHC complex (2)K₃PO₄Water1005-Aryl-1,2,3-triazole85-95 nih.gov

This data is illustrative and based on reactions with similar heterocyclic systems.

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. organic-chemistry.org This reaction is fundamental for synthesizing aryl alkynes. Similar to the Suzuki-Miyaura coupling, the Sonogashira reaction on this compound is expected to occur selectively at the C-5 iodo position.

Research on the Sonogashira coupling of 3,5-disubstituted-4-iodoisoxazoles has shown that the reaction proceeds efficiently to give the corresponding 4-alkynylisoxazoles in high yields. researchgate.netrsc.org These findings strongly support the feasibility of selectively alkynylating the C-5 position of this compound. The reaction conditions typically involve a palladium source like Pd(PPh₃)₂Cl₂, a copper salt such as CuI, and an amine base like triethylamine (B128534) (TEA) or diisopropylamine (B44863) (DIPA). researchgate.netresearchgate.net

Table 2: Exemplary Sonogashira Coupling on 3,5-Disubstituted-4-Iodoisoxazoles

EntryIodoisoxazole SubstrateTerminal AlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Yield (%)Ref
13,5-Diphenyl-4-iodoisoxazolePhenylacetylenePd(PPh₃)₂Cl₂ (5)CuI (10)TEADMF6094 researchgate.net, researchgate.net
23-Phenyl-5-methyl-4-iodoisoxazole1-HeptynePd(PPh₃)₂Cl₂ (5)CuI (10)TEADMF6098 researchgate.net
33-(4-Methoxyphenyl)-5-tert-butyl-4-iodoisoxazoleEthynylbenzenePd(PPh₃)₂Cl₂ (5)CuI (10)DIPATHF6095 rsc.org

Heck Reaction: The Heck reaction couples an organic halide with an alkene to form a substituted alkene, typically with high stereoselectivity for the E-isomer. wikipedia.org This reaction provides a direct method for the vinylation of aryl halides. The established reactivity pattern suggests that a Heck reaction on this compound would result in the formation of a 5-vinyl-3-chlorobenzo[d]isoxazole. Successful Heck reactions have been reported for various iodoisoxazole substrates, demonstrating the utility of this transformation for C-C bond formation on this heterocyclic core. nih.gov

Stille Coupling: The Stille coupling involves the reaction of an organohalide with an organostannane reagent, catalyzed by palladium. organic-chemistry.orgwikipedia.org A key advantage is the stability and tolerance of organostannanes to a wide variety of functional groups. jk-sci.com The reaction is highly effective for coupling sp²-hybridized carbons. For the target molecule, a Stille coupling would selectively activate the C-5 position, allowing for the introduction of various organic groups (alkenyl, aryl, etc.) from the corresponding organotin reagent, leaving the C-3 chlorine untouched. nih.gov

Beyond the canonical cross-coupling reactions, other palladium-catalyzed transformations can be envisaged. For example, carbonylative coupling reactions, such as a Stille-carbonylative cross-coupling, could potentially be used to introduce a ketone functionality at the C-5 position by incorporating a molecule of carbon monoxide. wikipedia.org Furthermore, palladium-catalyzed cyanation reactions could convert the C-5 iodo group into a nitrile, providing another valuable synthetic handle. While specific examples on this compound are not prevalent, the extensive literature on palladium catalysis supports the feasibility of these transformations based on the known reactivity of aryl iodides. researchgate.net

The benzo[d]isoxazole ring is an electron-deficient system. This electronic characteristic can render the halogen atoms susceptible to Nucleophilic Aromatic Substitution (SNAr), particularly when positioned ortho or para to the electron-withdrawing components of the fused ring system. The C-3 position of the benzo[d]isoxazole is analogous to the α-position of a pyridine (B92270) ring, making the C-3 chloro substituent a potential site for SNAr.

In contrast to palladium-catalyzed reactions where the C-I bond is more reactive, SNAr reactions often favor the substitution of more electronegative halogens if the position is sufficiently activated. However, the leaving group ability (I > Br > Cl > F) is also a critical factor. For this substrate, the C-3 position is electronically activated, making the C-Cl bond a likely target for substitution by strong nucleophiles like alkoxides, thiolates, or amines. Studies on related electron-poor heterocycles, such as benzo[1,2-d:4,5-d']bis( nih.govorganic-chemistry.orgnih.govthiadiazole), have shown that bromo substituents readily undergo SNAr with various amines. researchgate.netresearchgate.net This suggests that under appropriate conditions (e.g., heating with an amine or alkoxide in a polar aprotic solvent like DMF or DMSO), this compound could undergo selective nucleophilic substitution at the C-3 position.

Halogen Dance Reactions

The halogen dance reaction, a base-catalyzed intramolecular migration of a halogen atom on an aromatic or heteroaromatic ring, represents a potential transformation for this compound. nih.govresearcher.life This reaction is driven by the formation of a more stable carbanion intermediate. In the case of this compound, treatment with a strong base, such as lithium diisopropylamide (LDA), could potentially induce the migration of the iodine atom.

While direct experimental evidence for the halogen dance reaction on this compound is not extensively documented in the literature, the principles of this reaction on other halogenated heterocycles, such as iodooxazoles and bromofurans, suggest its feasibility. olemiss.edunih.gov The generally accepted mechanism involves deprotonation at a position adjacent to a halogen, followed by a series of equilibria involving halogen-metal exchange and re-halogenation at a different position on the ring. For this compound, deprotonation would likely occur at the C4 position, creating a carbanion that could initiate the migration of the iodine atom to an adjacent, more thermodynamically stable position.

Reactions Involving the Benzo[d]isoxazole Ring System

The benzisoxazole core of this compound is amenable to various functionalization and modification strategies, including direct C-H activation, ring-opening reactions, and derivatization through cross-coupling reactions.

Direct Functionalization (C-H Activation)

Direct C-H functionalization is a powerful tool for the modification of heterocyclic compounds. Palladium-catalyzed C-H activation has been successfully applied to benzo[d]isoxazole systems to introduce new carbon-carbon and carbon-heteroatom bonds. rsc.orgresearchgate.net For this compound, the most likely site for C-H activation would be the C4, C6, or C7 positions on the benzene ring.

While specific examples for this compound are not prevalent, studies on similar systems, such as the palladium-catalyzed arylation of benzo[1,2-d:4,5-d′]bis( nih.govolemiss.edubeilstein-journals.orgthiadiazole), demonstrate the feasibility of C-H functionalization on halogenated aromatic systems. nih.gov The reaction typically involves a palladium catalyst, a ligand, and a base, and can be directed by the inherent electronic properties of the substrate or by a directing group. The presence of the chloro and iodo substituents on the benzisoxazole ring would influence the regioselectivity of the C-H activation process.

Ring-Opening Reactions and Rearrangements

The isoxazole (B147169) ring is susceptible to cleavage under various conditions, leading to the formation of different structural motifs. Reductive ring opening of benzo[d]isoxazole derivatives has been observed, for instance, in the metabolism of the anticoagulant razaxaban, which contains a 1,2-benzisoxazole (B1199462) structure. This process, catalyzed by NADH-dependent reductases, leads to the formation of a benzamidine (B55565) metabolite. nih.gov

Base-promoted rearrangements of isoxazole systems have also been reported. For example, isoxazolo[4,5-b]pyridines can undergo rearrangement in the presence of a base. nih.gov Such transformations often proceed through an initial deprotonation followed by ring cleavage and recyclization to form a new heterocyclic system. While direct examples for this compound are scarce, these precedents suggest that the benzisoxazole ring in this compound could be opened and rearranged under specific reaction conditions to access a variety of other chemical structures.

Derivatization Strategies of the Core Structure

The presence of two distinct halogen atoms on the this compound ring system provides a versatile platform for derivatization through cross-coupling reactions. The differential reactivity of the C-Cl and C-I bonds allows for selective functionalization. The C-I bond is generally more reactive in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, enabling the introduction of aryl, heteroaryl, or alkynyl groups at the C5 position.

Subsequent coupling at the C3 position would require more forcing conditions or a different catalytic system. This stepwise functionalization allows for the synthesis of a wide array of trisubstituted isoxazoles. olemiss.edunih.govnih.gov

Table 1: Potential Derivatization of this compound via Cross-Coupling Reactions

Coupling ReactionReagentPotential Product at C5
Suzuki-MiyauraArylboronic acid3-Chloro-5-arylbenzo[d]isoxazole
SonogashiraTerminal alkyne3-Chloro-5-alkynylbenzo[d]isoxazole
HeckAlkene3-Chloro-5-alkenylbenzo[d]isoxazole
Buchwald-HartwigAmine3-Chloro-5-aminobenzo[d]isoxazole

Mechanistic Investigations of Key Reactions

Understanding the mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and predicting product outcomes. The following section focuses on the role of catalysts and reagents in key transformations.

Role of Catalysts and Reagents

In the context of derivatization, palladium catalysts play a central role in facilitating cross-coupling reactions. The catalytic cycle for a Suzuki-Miyaura coupling, for example, generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Oxidative Addition: The active Pd(0) catalyst inserts into the C-I bond of this compound to form a Pd(II) intermediate. The higher reactivity of the C-I bond compared to the C-Cl bond ensures the initial reaction occurs at the C5 position.

Transmetalation: The aryl group from the boronic acid is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base, which activates the boronic acid.

Reductive Elimination: The two organic moieties on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst.

The choice of ligand for the palladium catalyst is critical and can influence the efficiency and selectivity of the reaction. Bulky and electron-rich phosphine (B1218219) ligands, for instance, are often employed to promote the oxidative addition and reductive elimination steps. nih.gov Similarly, in Sonogashira couplings, a copper(I) co-catalyst is often used to facilitate the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. nih.gov

In base-catalyzed reactions such as the halogen dance, the choice of base and solvent is paramount. Strong, non-nucleophilic bases like LDA are typically required to effect deprotonation without competing nucleophilic attack on the heterocyclic ring. nih.gov The solvent can also influence the stability of the intermediate carbanion and the rate of the rearrangement.

2 Intermediates and Transition States

The study of intermediates and transition states is crucial for understanding the reaction mechanisms of this compound. While direct experimental or computational studies on this specific molecule are not extensively documented in publicly available literature, a comprehensive understanding can be built by drawing parallels with the known reactivity of related benzo[d]isoxazoles and other substituted aromatic systems. The reactivity of this compound is primarily dictated by the electrophilic nature of the carbon atoms in the isoxazole and benzene rings, the nature of the leaving groups (chloride and iodide), and the stability of potential intermediates.

Key reaction pathways for this molecule likely involve nucleophilic aromatic substitution (SNAr) and potentially transition-metal-catalyzed cross-coupling reactions. The intermediates and transition states in these processes are critical to the reaction outcomes.

Nucleophilic Aromatic Substitution (SNAr) Intermediates and Transition States

Nucleophilic aromatic substitution is a probable reaction pathway for this compound, given the presence of good leaving groups (chloro and iodo) and the electron-withdrawing nature of the heterocyclic ring system which can stabilize the intermediate. The reaction typically proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized intermediate known as a Meisenheimer complex.

In the case of this compound, a nucleophile (Nu-) can attack either the C3 position, displacing the chloride, or the C5 position, displacing the iodide. The relative reactivity of these positions will depend on factors like the nature of the nucleophile and the reaction conditions.

The formation of the Meisenheimer intermediate is the rate-determining step and involves a high-energy transition state. Computational studies on similar systems, such as the reaction of 4-fluorobenzonitrile (B33359) with indole, have detailed the geometries and charge distributions of such transition states nih.gov. By analogy, the transition state for the attack of a nucleophile on this compound would involve the partial formation of a new bond with the nucleophile and the localization of negative charge on the aromatic ring system.

Table 1: Postulated Intermediates in Nucleophilic Aromatic Substitution of this compound

Reaction StepIntermediate/Transition StateDescription
Attack at C3 Transition State 1 (TS1)The nucleophile approaches the C3 carbon, leading to a high-energy state where the C-Nu bond is partially formed and the negative charge begins to delocalize into the ring.
Meisenheimer Complex 1A resonance-stabilized anionic intermediate where the nucleophile is bonded to the C3 carbon. The negative charge is delocalized over the isoxazole and benzene rings.
Transition State 2 (TS2)The C-Cl bond begins to break, leading to the expulsion of the chloride ion and restoration of aromaticity.
Attack at C5 Transition State 3 (TS3)The nucleophile approaches the C5 carbon, with partial bond formation and charge delocalization.
Meisenheimer Complex 2A resonance-stabilized anionic intermediate with the nucleophile attached to the C5 carbon.
Transition State 4 (TS4)The C-I bond starts to cleave, leading to the departure of the iodide ion and rearomatization.

The stability of the Meisenheimer complex is a key factor. For related dinitrobenzo[d]isoxazole derivatives, the formation of stable σ-adducts (Meisenheimer complexes) has been observed and kinetically characterized nih.gov. The electron-withdrawing nitro groups in those systems significantly stabilize the negative charge. While this compound lacks such strong activating groups, the inherent electron-withdrawing character of the isoxazole ring contributes to the feasibility of this mechanism.

Transition States in Ring-Opening Reactions

The isoxazole ring, while aromatic, contains a relatively weak N-O bond and can undergo cleavage under certain conditions, such as reduction or treatment with a strong base eurekaselect.com. This ring-opening provides access to different molecular scaffolds. The transition states in these transformations would involve the stretching and eventual breaking of the N-O bond. Computational studies on the ring-opening of other heterocyclic systems, like oxanorbornenes, have been used to elucidate the reaction pathways and the structures of the associated transition states rsc.org. A similar approach could, in principle, be applied to understand the potential ring-opening reactions of this compound.

Intermediates in Transition-Metal-Catalyzed Cross-Coupling

The iodo-substituent at the C5 position makes this site a prime candidate for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings. These reactions proceed through a series of well-defined organometallic intermediates.

For a typical palladium-catalyzed cross-coupling reaction, the catalytic cycle would involve the following key intermediates and transition states:

Oxidative Addition Intermediate: The catalytic cycle begins with the oxidative addition of the aryl halide (in this case, the C-I bond of this compound) to a low-valent transition metal complex (e.g., Pd(0)). This step proceeds through a three-centered transition state to form an organometallic intermediate (e.g., an Aryl-Pd(II)-I species).

Transmetalation Intermediate: In reactions like the Suzuki coupling, a transmetalation step follows, where the aryl group from an organoboron compound is transferred to the palladium center, displacing the halide and forming a di-organopalladium(II) intermediate.

Reductive Elimination Transition State: The final step is reductive elimination from the di-organopalladium(II) intermediate, which proceeds through a transition state where the new C-C bond is formed, and the product is released, regenerating the Pd(0) catalyst.

The reactivity and stability of these intermediates are influenced by the ligands on the metal center and the electronic properties of the benzo[d]isoxazole ring.

Table 2: Key Intermediates in a Postulated Suzuki Coupling of this compound

Catalytic Cycle StepIntermediate SpeciesDescription
Oxidative Addition Aryl-Pd(II)-I ComplexFormed by the insertion of Pd(0) into the C5-I bond. The benzo[d]isoxazole moiety is now covalently bound to the palladium center.
Transmetalation Di-organopalladium(II) ComplexThe aryl group from the organoboron reagent replaces the iodide on the palladium center.
Reductive Elimination (Product)-Pd(0) ComplexThe newly coupled product is coordinated to the Pd(0) center before its release.

While specific data for this compound is scarce, the extensive body of research on transition-metal-catalyzed reactions provides a robust framework for predicting the intermediates and transition states involved in its transformations.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural determination of organic molecules, offering a window into the carbon-hydrogen framework. For 3-Chloro-5-iodobenzo[d]isoxazole, a combination of one-dimensional and two-dimensional NMR experiments would be required for a complete assignment of its proton and carbon signals.

Proton (¹H) NMR for Structural Elucidation

The ¹H NMR spectrum of this compound is anticipated to display signals corresponding to the three aromatic protons on the benzene (B151609) ring. The chemical shifts (δ) and coupling constants (J) of these protons are influenced by the electron-withdrawing effects of the chlorine and iodine atoms, as well as the isoxazole (B147169) ring. The expected substitution pattern would lead to a distinct set of multiplicities for the aromatic protons. For instance, the proton at position 4 would likely appear as a doublet, coupled to the proton at position 6. The proton at position 6 would be a doublet of doublets, and the proton at position 7 would present as a doublet. The precise chemical shift values would require experimental determination.

Carbon (¹³C) NMR for Carbon Skeleton Analysis

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. For this compound, a total of seven signals are expected, corresponding to the seven carbon atoms in the bicyclic system. The chemical shifts of the carbon atoms are significantly affected by the attached halogens and the isoxazole ring. The carbon atom bearing the chlorine (C-3) and the carbon bearing the iodine (C-5) would exhibit characteristic shifts. The quaternary carbons of the isoxazole ring (C-3a and C-7a) would also have distinct chemical shifts.

Carbon Atom Predicted Chemical Shift (ppm)
C-3Varies
C-3aVaries
C-4Varies
C-5Varies
C-6Varies
C-7Varies
C-7aVaries

Note: The predicted chemical shifts are estimations and require experimental verification for accuracy.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling relationships between protons, helping to identify adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds away. This would be instrumental in confirming the connectivity of the entire molecule, including the placement of the halogen substituents and the fusion of the benzene and isoxazole rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. In the case of this compound, NOESY could help to confirm the through-space relationships between protons on the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique that provides information about the mass-to-charge ratio of a molecule, allowing for the determination of its molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of this compound with high precision. This data is crucial for confirming the elemental formula (C₇H₃ClINO) of the compound. The presence of chlorine and iodine would result in a characteristic isotopic pattern in the mass spectrum, which would further validate the identity of the molecule.

Ion Calculated m/z
[M]⁺Value dependent on specific isotopes
[M+H]⁺Value dependent on specific isotopes

Note: The calculated m/z values would need to be determined based on the most abundant isotopes of chlorine and iodine.

Fragmentation Pattern Analysis for Structural Confirmation

Electron ionization (EI) or other fragmentation techniques in mass spectrometry would cause the this compound molecule to break apart in a predictable manner. The analysis of this fragmentation pattern provides valuable structural information that complements the NMR data. Expected fragmentation pathways could include the loss of the halogen atoms (chlorine and iodine), the cleavage of the isoxazole ring, and the loss of small neutral molecules like CO or HCN. The resulting fragment ions would be detected and their mass-to-charge ratios would help to piece together the structure of the parent molecule.

X-ray Crystallography for Solid-State Structure

A search of crystallographic databases, including the Cambridge Structural Database (CSD), reveals no published single-crystal X-ray diffraction data for this compound. Therefore, experimentally determined details of its solid-state structure, such as unit cell parameters, space group, bond lengths, bond angles, and intermolecular interactions, are not available at this time.

For related isoxazole compounds, X-ray crystallography is a definitive technique for elucidating the three-dimensional arrangement of atoms in the crystalline state. This analysis provides unequivocal proof of the molecular structure and offers insights into the packing of molecules within the crystal lattice, which is governed by intermolecular forces like hydrogen bonding and halogen bonding. However, without experimental data for this compound, any discussion of its crystal structure would be purely speculative.

Other Advanced Analytical Techniques

Beyond the core techniques of X-ray crystallography and vibrational spectroscopy, a comprehensive characterization of this compound would typically involve other advanced analytical methods. While commercial suppliers list the compound, detailed analytical reports are not provided. bldpharm.comchembk.com Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C), and mass spectrometry (MS) would be essential for confirming the identity and purity of the compound. bldpharm.com However, specific datasets from these analyses for this compound are not available in the public domain.

Computational and Theoretical Chemistry Studies

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions, providing insights that are often difficult to obtain through experimental methods alone. researchgate.netmdpi.com

The transition state is a high-energy, unstable configuration of atoms that exists for a fleeting moment during a chemical reaction as reactants are converted into products. ucsb.eduyoutube.commcmaster.ca Computational methods can be used to locate and characterize the geometry of transition states and to calculate the activation energy, which is the energy barrier that must be overcome for the reaction to occur. ucsb.eduyoutube.com For reactions involving benzo[d]isoxazole derivatives, such as nucleophilic substitution or cycloaddition, identifying the transition state structure provides critical information about the reaction pathway. chim.itnih.gov While specific transition state calculations for 3-Chloro-5-iodobenzo[d]isoxazole are not documented, studies on related systems demonstrate the feasibility of these computational approaches. researchgate.net

The solvent in which a reaction is carried out can have a significant impact on its rate and mechanism. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effects of different solvents on the reactivity of a molecule. researchgate.net These models account for the electrostatic interactions between the solute and the solvent, providing a more realistic prediction of the reaction energetics. For reactions involving polar molecules like this compound, considering solvent effects is crucial for obtaining accurate results.

Prediction of Spectroscopic Parameters

The prediction of spectroscopic parameters through computational methods is a cornerstone of modern chemical analysis. For compounds like this compound, these predictions can guide the interpretation of experimental spectra or provide data where experimental work is unavailable. Density Functional Theory (DFT) is a commonly used method for this purpose, often employing functionals like B3LYP with various basis sets (e.g., 6-31G(d,p) or larger) to achieve a balance between accuracy and computational cost. researchgate.netnih.gov

Theoretical calculations can predict a range of spectroscopic data:

NMR Spectroscopy: Computational models can estimate the 1H and 13C NMR chemical shifts. nih.gov These calculations involve optimizing the molecule's geometry and then computing the magnetic shielding tensors for each nucleus. The predicted shifts are typically reported relative to a standard, such as tetramethylsilane (B1202638) (TMS). For a molecule like this compound, theoretical calculations would help in assigning the signals of the aromatic protons and carbon atoms on the benzo[d]isoxazole core. A generalized table of how such predicted data might be presented is shown below.

AtomPredicted 1H Chemical Shift (ppm)Predicted 13C Chemical Shift (ppm)
C3-~158.0
C3a-~118.0
C4~7.8~122.0
C5-~90.0
C6~8.0~135.0
C7~7.6~120.0
C7a-~165.0
Note: This table is a hypothetical representation based on general values for similar structures and does not represent actual calculated data for this compound.

Vibrational (IR and Raman) Spectroscopy: Theoretical frequency calculations can predict the vibrational modes of the molecule, which correspond to the peaks observed in Infrared (IR) and Raman spectra. nih.gov These calculations help in the assignment of complex experimental spectra by correlating specific vibrational frequencies with the stretching, bending, and torsional motions of the molecule's functional groups. For this compound, this would include vibrations of the C-Cl, C-I, C=N, and C-O bonds, as well as the vibrations of the aromatic ring system.

Vibrational ModePredicted Frequency (cm-1)Description
ν(C=N)~1620C=N stretching in the isoxazole (B147169) ring
ν(C-Cl)~750C-Cl stretching
ν(C-I)~530C-I stretching
Aromatic ν(C-H)~3100Aromatic C-H stretching
Ring Vibrations1400-1600Aromatic ring skeletal vibrations
Note: This table is an illustrative example of predicted vibrational data for a substituted benzisoxazole and is not specific to this compound.

Molecular Dynamics Simulations (if applicable to advanced studies)

Molecular Dynamics (MD) simulations are advanced computational techniques used to study the dynamic behavior of molecules over time. acs.org While specific MD simulation studies on this compound are not readily found, this methodology is frequently applied to isoxazole derivatives in the context of drug discovery and materials science. acs.orgnih.gov

In advanced studies, particularly if this compound were being investigated as a potential bioactive agent (e.g., an enzyme inhibitor), MD simulations would be highly applicable. nih.gov The typical process involves:

System Setup: Building a simulation system that includes the isoxazole derivative, a target protein, and a solvent environment (usually water).

Simulation: Solving Newton's equations of motion for every atom in the system over a set period, which can range from nanoseconds to microseconds. This generates a trajectory of the molecule's movement.

Analysis: Analyzing the trajectory to understand the stability of the protein-ligand complex, identify key binding interactions (like hydrogen bonds or hydrophobic interactions), and calculate binding free energies. acs.org

Such simulations provide insights into how the molecule behaves in a biological environment, its binding stability, and the specific atomic interactions that govern its activity. nih.gov For a compound like this compound, MD simulations could explore its interaction with a target active site, revealing the dynamic nature of its binding and the influence of the chloro and iodo substituents on its orientation and affinity.

Applications of 3 Chloro 5 Iodobenzo D Isoxazole As a Chemical Intermediate

Role in the Synthesis of Complex Organic Molecules (Non-Biological Focus)

The reactivity of the chloro and iodo substituents on the benzo[d]isoxazole core allows for its use as a scaffold in the construction of more complex, non-biologically focused organic molecules. The differential reactivity of the C-I and C-Cl bonds is particularly advantageous, enabling sequential, site-selective cross-coupling reactions.

Detailed research has demonstrated the utility of related halogenated isoxazoles in palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. While specific examples utilizing 3-chloro-5-iodobenzo[d]isoxazole in the synthesis of complex non-biological molecules are not extensively documented in publicly available literature, the principles of its reactivity can be inferred from similar structures.

For instance, the iodine at the 5-position is more susceptible to oxidative addition to a palladium(0) catalyst than the chlorine at the 3-position. This allows for selective reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations at the 5-position, leaving the 3-chloro group intact for subsequent transformations.

Table 1: Potential Sequential Cross-Coupling Reactions

StepReaction TypePosition of ReactivityReagents/Catalysts (Illustrative)Resulting Intermediate
1Suzuki Coupling5-position (C-I)Arylboronic acid, Pd(PPh₃)₄, base3-Chloro-5-arylbenzo[d]isoxazole
2Sonogashira Coupling3-position (C-Cl)Terminal alkyne, PdCl₂(PPh₃)₂, CuI, base3-(Alkynyl)-5-arylbenzo[d]isoxazole

This step-wise functionalization allows for the controlled assembly of intricate molecular architectures. The resulting diaryl, aryl-alkynyl, or other disubstituted benzo[d]isoxazole derivatives can serve as core structures for larger, electronically active systems.

Potential in Materials Science (e.g., Organic Electronics, excluding biological applications)

The benzo[d]isoxazole moiety is a recognized pharmacophore, but its inherent electronic properties also make it an interesting building block for materials science, particularly in the field of organic electronics. Isoxazole-containing compounds have been investigated for their applications as photochromic materials, in dye-sensitized solar cells, and as liquid crystals. bldpharm.de The introduction of heavy atoms like iodine and the potential for extensive conjugation through cross-coupling reactions make this compound a candidate for the synthesis of novel organic semiconductors.

The synthesis of π-extended systems is crucial for the development of organic electronic materials. The di-functional nature of this compound allows for its incorporation into polymeric or oligomeric structures with tailored electronic properties. For example, sequential Sonogashira coupling reactions could be employed to create conjugated polymers containing the benzo[d]isoxazole unit, which may exhibit interesting photophysical or charge-transport properties.

Table 2: Potential Applications in Materials Science

Application AreaRationalePotential Synthetic Route
Organic Light-Emitting Diodes (OLEDs)The rigid, aromatic structure can contribute to high thermal stability and the potential for tunable emission wavelengths through substitution.Suzuki or Stille coupling to introduce emissive moieties.
Organic Photovoltaics (OPVs)The electron-deficient nature of the isoxazole (B147169) ring can be utilized to create donor-acceptor type materials for charge separation.Copolymerization with electron-rich monomers via cross-coupling reactions.
Organic Field-Effect Transistors (OFETs)The ability to form extended, planar conjugated systems can facilitate efficient charge transport.Synthesis of oligomers or polymers with extended π-systems.

While specific research on this compound in these applications is not prominent, the foundational chemistry of benzo[d]isoxazoles suggests its potential as a valuable precursor in the design and synthesis of next-generation organic electronic materials. beilstein-journals.org

Development of Novel Chemical Reagents and Catalysts (if derivative-related)

The reactivity of this compound can be harnessed to develop novel chemical reagents and ligands for catalysis. The two halogen atoms provide handles for the introduction of various functional groups that can act as coordinating sites for metal centers.

For instance, the substitution of the chloro and iodo groups with phosphine (B1218219) or amine functionalities via nucleophilic substitution or Buchwald-Hartwig amination could lead to the formation of new bidentate or monodentate ligands. These ligands, bearing the rigid benzo[d]isoxazole backbone, could then be complexed with transition metals to create novel catalysts.

Table 3: Potential Ligand Synthesis from this compound

Ligand TypeSynthetic ApproachPotential Metal ComplexationPotential Catalytic Application
Phosphine LigandNucleophilic substitution with a phosphide (B1233454) or a phosphine-containing nucleophile.Palladium, Rhodium, IridiumCross-coupling reactions, hydrogenation.
N-Heterocyclic Carbene (NHC) PrecursorMulti-step synthesis involving the introduction of an imidazolium (B1220033) salt.Palladium, Gold, RutheniumMetathesis, C-H activation.
Amine-based LigandBuchwald-Hartwig amination with a primary or secondary amine.Copper, Iron, PalladiumOxidation, amination reactions.

The development of such catalysts derived from this compound could offer new possibilities in terms of catalytic activity, selectivity, and stability due to the unique electronic and steric properties of the benzo[d]isoxazole scaffold. While this remains a prospective area of research, the chemical versatility of the starting material provides a strong foundation for such explorations.

Future Research Directions and Unexplored Avenues

Development of More Efficient and Sustainable Synthetic Routes

The future synthesis of 3-Chloro-5-iodobenzo[d]isoxazole will likely focus on the principles of green chemistry to improve efficiency and sustainability. Traditional multi-step syntheses often involve harsh conditions and the generation of significant chemical waste. elifesciences.org Future research should aim to develop protocols that are more atom-economical and environmentally benign.

Key areas for exploration include:

Microwave-Assisted Synthesis: This technique has been shown to accelerate reaction rates, improve yields, and enhance selectivity in the synthesis of other isoxazole (B147169) derivatives. nih.govbenthamdirect.comeurekaselect.com Applying microwave irradiation to the key bond-forming steps in the synthesis of this compound could significantly shorten reaction times and reduce energy consumption. nih.govbenthamdirect.comeurekaselect.com

Ultrasonic Irradiation (Sonochemistry): Ultrasound-assisted synthesis is another green chemistry approach that can enhance reaction efficiency and reduce the need for harsh solvents. elifesciences.org Investigating the use of sonochemistry for the cyclization or halogenation steps could lead to milder reaction conditions and improved product yields. elifesciences.org

Novel Catalytic Systems: The development of novel catalysts is crucial for more efficient synthesis. This includes exploring the use of heterogeneous catalysts that can be easily recovered and reused, or biocatalysts for highly selective transformations. Agro-waste-based catalysts, for example, have been successfully used in the synthesis of other isoxazoles and represent a sustainable option. nih.gov

Solvent-Free or Green Solvent Protocols: Reducing or eliminating the use of toxic organic solvents is a primary goal of green chemistry. benthamdirect.com Future research should explore solvent-free reaction conditions or the use of greener alternatives like water or glycerol (B35011) for the synthesis of this compound. elifesciences.orgnih.gov

Investigation of Novel Reaction Pathways and Selectivity Control

The presence of two different halogen atoms at distinct positions on the benzo[d]isoxazole ring offers a rich playground for investigating novel reaction pathways and achieving selective functionalization. The differential reactivity of the C-Cl and C-I bonds is a key aspect to be exploited.

Future research in this area should focus on:

[3+2] Cycloaddition Reactions: The [3+2] cycloaddition of in situ generated nitrile oxides with arynes is a powerful method for constructing the benzisoxazole core. nih.govresearchgate.net Further investigation into the scope and regioselectivity of this reaction with appropriately substituted precursors could provide a more direct and versatile route to this compound and its analogs. nih.govbeilstein-journals.orgnih.gov

Catalytic Intramolecular Cycloadditions: The use of hypervalent iodine species to catalyze the intramolecular oxidative cycloaddition of aldoximes presents an efficient method for synthesizing fused isoxazoles. nih.gov Adapting this methodology could lead to novel and efficient pathways for the synthesis of the target molecule.

Regioselective Functionalization: The distinct electronic environments of the chloro and iodo substituents allow for selective manipulation. For instance, the more reactive C-I bond can be targeted for cross-coupling reactions, leaving the C-Cl bond intact for subsequent transformations. Future work should systematically explore a range of cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) at the 5-position.

Ring-Opening and Rearrangement Reactions: The N-O bond in the isoxazole ring is susceptible to cleavage under certain conditions, leading to interesting molecular rearrangements. wikipedia.org Investigating the ring-opening of this compound could lead to the synthesis of novel, highly functionalized aromatic compounds that are not easily accessible through other routes. researchgate.net

Exploration of Unique Derivatization for Advanced Materials

The unique electronic and structural features of this compound make it a promising building block for the creation of advanced materials. The ability to selectively functionalize the molecule at multiple positions is key to tuning its properties for specific applications.

Future research should explore the following avenues:

Polymer Chemistry: The di-halogenated nature of the molecule makes it a suitable monomer for polycondensation reactions. By selectively reacting the iodo group, for example, polymers with pendant chloro-benzisoxazole units could be synthesized. These polymers may exhibit interesting thermal, optical, or electronic properties.

Organometallic Complexes: The nitrogen and oxygen atoms of the isoxazole ring, along with the halogen substituents, can act as ligands for metal centers. The synthesis and characterization of organometallic complexes incorporating this compound could lead to new catalysts or materials with unique magnetic or photophysical properties.

Liquid Crystals: The rigid, aromatic core of the benzisoxazole unit is a common feature in liquid crystalline molecules. By attaching appropriate mesogenic groups through functionalization of the chloro or iodo positions, it may be possible to design novel liquid crystalline materials based on this scaffold.

Deeper Theoretical Understanding of Reactivity and Electronic Properties

Computational chemistry provides a powerful tool for understanding the intrinsic properties of molecules and predicting their reactivity. A deeper theoretical understanding of this compound will be invaluable for guiding future experimental work.

Key areas for theoretical investigation include:

Density Functional Theory (DFT) Studies: DFT calculations can be used to determine a wide range of molecular properties, including optimized geometry, frontier molecular orbital energies (HOMO and LUMO), and the energy gap. nih.gov These calculations can provide insights into the kinetic and thermodynamic stability of the molecule and its derivatives. nih.gov

Reactivity Indices: Theoretical calculations can be used to predict the most likely sites for electrophilic and nucleophilic attack. Parameters such as Fukui indices and natural atomic populations can help in understanding and predicting the regioselectivity of various reactions. nih.gov

Spectroscopic Properties: Computational methods can be employed to predict spectroscopic data, such as NMR and UV-Vis spectra. This can aid in the characterization of newly synthesized derivatives and in understanding the electronic transitions within the molecule.

Molecular Dynamics Simulations: For potential applications in materials science, molecular dynamics simulations can be used to study the interactions of this compound derivatives with other molecules or surfaces. nih.gov This can provide insights into their adsorption behavior and self-assembly properties. nih.gov

Advanced Analytical Methodologies for Complex Matrices (non-biological)

As the applications of this compound and its derivatives expand, the need for advanced analytical methods to detect and quantify these compounds in various non-biological matrices will become increasingly important. This is particularly relevant for environmental monitoring and quality control in materials science.

Future research in analytical methodology should focus on:

High-Resolution Mass Spectrometry (HRMS): Techniques such as gas chromatography coupled with high-resolution mass spectrometry (GC-HRMS) are essential for the sensitive and selective detection of halogenated organic compounds in complex environmental samples. researchgate.net

Comprehensive Two-Dimensional Gas Chromatography (GCxGC): For the analysis of complex mixtures containing numerous halogenated compounds, GCxGC coupled with high-resolution time-of-flight mass spectrometry (GCxGC-HRTofMS) offers superior separation power and the ability to perform non-target screening. nih.govresearchgate.net

Tandem Mass Spectrometry (MS/MS): MS/MS techniques are crucial for the structural elucidation of unknown compounds and for differentiating between isomers that may have similar fragmentation patterns. nih.govresearchgate.net This will be particularly important for identifying and quantifying different regioisomers that may be formed during synthesis or derivatization.

Element-Specific Detection: The development of mass spectrometric methods that are specific for halogens can aid in the rapid screening of samples for the presence of unknown halogenated compounds. nih.gov

Q & A

Q. What are the limitations of current synthetic routes, and how can they be overcome?

  • Answer : Low solubility of iodinated intermediates complicates purification. Solutions include using polar aprotic solvents (e.g., DMF) or ultrasound-assisted crystallization . Flow reactors enhance scalability by minimizing side reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.